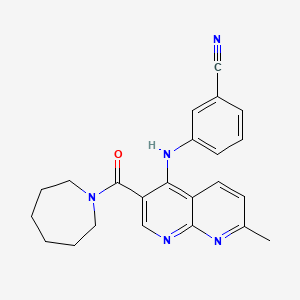

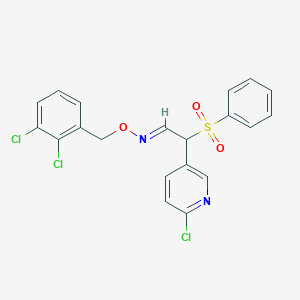

3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile is a chemical compound with potential applications in scientific research. This compound is also known as AMN-107 or nilotinib, and it was first synthesized in 1998 by Novartis Pharma AG. Nilotinib is a tyrosine kinase inhibitor that targets the BCR-ABL protein, which is commonly found in leukemia cells.

Aplicaciones Científicas De Investigación

Reactions and Synthesis Techniques

- The research into naphthalen-2-ol Mannich bases and their reactions with β-aminoacrylonitriles and methyl 3-morpholinoacrylate highlights advanced synthetic routes to create complex heterocyclic compounds. These methods offer a pathway to synthesize derivatives that could potentially include structures similar to "3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile" by providing insights into [4+2] cycloaddition reactions and the formation of diverse cycloaddition products (Lukashenko et al., 2020).

Novel Syntheses and Mechanistic Insights

- The synthesis of naphtho-fused azepines and benzazonine through the tert-amino effect reveals innovative strategies for constructing complex aza-ring systems. This research may inform methodologies for synthesizing compounds with structural similarities to the target molecule, emphasizing the versatility of azepine frameworks in drug design (Földi et al., 2010).

Catalytic Processes and Material Science Applications

- The development of size-selective Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites presents an intriguing application in catalysis. This research underlines the potential of using metal-organic frameworks for selective synthesis processes, which could be applicable in producing structurally specific compounds like "3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile" (Horike et al., 2008).

Heterocyclic Chemistry and Potential Pharmaceutical Applications

- Investigations into the homologous tert-amino effect for the synthesis of fused 2-benzazepine derivatives highlight the synthetic versatility and potential pharmaceutical applications of compounds within this chemical space. This research could inform approaches to design and synthesize analogs with enhanced pharmacological properties (Gorulya et al., 2011).

Photopolymerization and Material Applications

- The design and synthesis of acrylated naphthalimide one-component visible light initiators showcase the material science applications of naphthalene derivatives. This work could inspire the development of novel materials or coatings with specific light absorption properties, potentially relevant to the structural motifs seen in "3-((3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzonitrile" (Yang et al., 2018).

Propiedades

IUPAC Name |

3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O/c1-16-9-10-19-21(27-18-8-6-7-17(13-18)14-24)20(15-25-22(19)26-16)23(29)28-11-4-2-3-5-12-28/h6-10,13,15H,2-5,11-12H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXNGOGQKRAFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C#N)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2568014.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide](/img/structure/B2568025.png)

![ethyl 5-(9H-xanthene-9-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2568027.png)

![4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2568032.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxo-3H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2568033.png)

![[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate](/img/structure/B2568037.png)